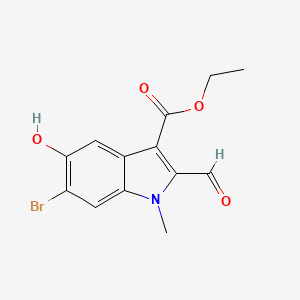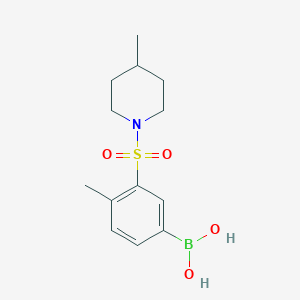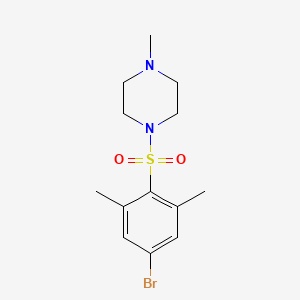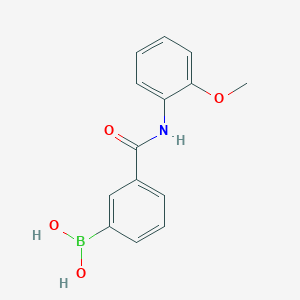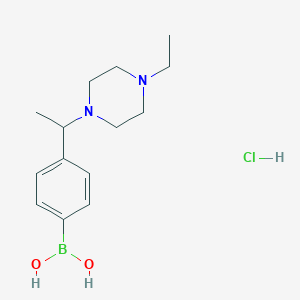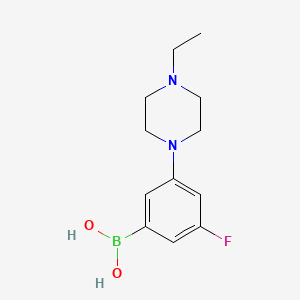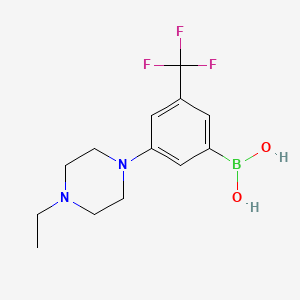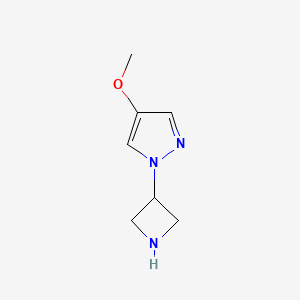
1-(Azetidin-3-yl)-4-methoxy-1H-pyrazole
Vue d'ensemble
Description
The compound “1-(Azetidin-3-yl)-4-methoxy-1H-pyrazole” is a complex organic molecule that contains an azetidine ring and a pyrazole ring. Azetidine is a four-membered ring with one nitrogen atom, and pyrazole is a five-membered ring with two nitrogen atoms. The methoxy group (-OCH3) is attached to the 4-position of the pyrazole ring .
Molecular Structure Analysis
The molecular structure of “this compound” would likely show the presence of the azetidine and pyrazole rings, along with the methoxy group attached to the pyrazole ring .Chemical Reactions Analysis
Again, while specific reactions involving “this compound” are not available, azetidine and pyrazole rings are known to participate in various chemical reactions. For instance, azetidine derivatives can undergo reactions such as ring-opening, substitution, and addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. Factors such as polarity, molecular weight, and functional groups would influence its properties .Applications De Recherche Scientifique
Antimicrobial Activity
Synthesis and Antimicrobial Activity
Compounds containing the pyrazole moiety, such as "1-(Azetidin-3-yl)-4-methoxy-1H-pyrazole", have been synthesized and evaluated for antimicrobial activity. These compounds demonstrated significant antibacterial and antifungal activities, indicating their potential as antimicrobial agents (Shailesh, Patel, & Amr, 2012).
Antibacterial Evaluation
Various derivatives of azetidinone and pyrazole have been synthesized and assessed for their antibacterial effectiveness. Some compounds displayed promising antibacterial activities against specific bacterial strains (Himani N. Chopde, J. Meshram, & Ramakanth Pagadala, 2012).
Insilico Designing for Antimicrobial Properties
Studies have used computational methods to design derivatives of Azetidin-2-ones, showing that these compounds have properties suggesting potential effectiveness against microbial target proteins (Behera.S., Mohanta.R., Mishra S.K, SahuS., Mohanta, & Banerjee, 2014).
Anti-Diabetic and Renoprotective Activity
- Synthesis and Evaluation for Anti-Diabetic and Renoprotective Activity: Research has been conducted on the synthesis of benzazole, thiazolidinone, and azetidin-2-one derivatives with pyrazole moiety, showing that some compounds have notable anti-diabetic and renoprotective activities (A. A. O. Abeed, M. Youssef, & R. Hegazy, 2017).
Antifungal and Antibacterial Activities
- Synthesis and Activity Against Microbial Strains: The synthesis of azetidin-2-one derivatives with a focus on pyrazole has led to compounds that exhibit effective antifungal and antibacterial activities, highlighting their potential in treating microbial infections (N. P. Rai, V. Narayanaswamy, S. Shashikanth, & P. Arunachalam, 2009).
Antiviral Evaluation
- Design and Synthesis for Antiviral Activity: Pyrazol-1-yl Azetidin-2-one derivatives have been designed and synthesized, and their antiviral evaluation showed promising results, suggesting their potential use in antiviral therapies (N. Desideri, R. Fioravanti, Luca Proietti Monaco, et al., 2019).
Anti-Inflammatory and Analgesic Activities
- Synthesis and Evaluation for Anti-Inflammatory and Analgesic Activities: Studies have synthesized novel compounds with pyrazole derivatives, which showed significant anti-inflammatory and analgesic activities, indicating their therapeutic potential in pain management (R. V. Antre, A. Cendilkumar, D. Goli, et al., 2011).
Mécanisme D'action
Target of Action
“1-(Azetidin-3-yl)-4-methoxy-1H-pyrazole” is a compound that contains an azetidine ring. Azetidine is a saturated heterocyclic organic compound containing three carbon atoms and one nitrogen atom . Compounds containing azetidine rings have been identified as components of important pharmacological molecules .
Mode of Action
Azetidine derivatives have been used in a wide variety of natural and synthetic products exhibiting a variety of biological activities .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
1-(Azetidin-3-yl)-4-methoxy-1H-pyrazole plays a significant role in biochemical reactions, particularly in enzyme inhibition and protein interactions. It has been observed to interact with enzymes such as tubulin, where it acts as a destabilizing agent, inhibiting the polymerization of tubulin and thus affecting microtubule dynamics . This interaction is crucial in understanding its potential as an antiproliferative agent in cancer research.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, particularly breast cancer cell lines like MCF-7 and MDA-MB-231, this compound exhibits antiproliferative activity by inducing cell cycle arrest at the G2/M phase and promoting apoptosis . It also influences cell signaling pathways and gene expression, leading to altered cellular metabolism and reduced cell viability.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It binds to the colchicine-binding site on tubulin, inhibiting its polymerization and leading to microtubule destabilization . This inhibition disrupts the mitotic spindle formation, causing cell cycle arrest and apoptosis. Additionally, it may influence gene expression by modulating transcription factors and signaling pathways involved in cell proliferation and survival.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over timeIn vitro studies have shown sustained antiproliferative activity over extended periods, suggesting potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits significant antiproliferative activity with minimal toxicity. At higher doses, toxic effects such as weight loss and organ toxicity have been observed . These findings highlight the importance of dosage optimization for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its bioavailability and efficacy. It undergoes metabolic transformations that can affect its activity and stability. Understanding these pathways is crucial for optimizing its therapeutic potential and minimizing adverse effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific cellular compartments, affecting its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization is essential for its interaction with target biomolecules and subsequent biochemical effects .
Propriétés
IUPAC Name |
1-(azetidin-3-yl)-4-methoxypyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-11-7-4-9-10(5-7)6-2-8-3-6/h4-6,8H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDRUQDTXDFATEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(N=C1)C2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







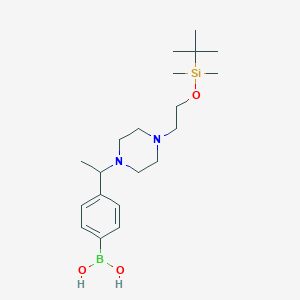
![[4-(1-Piperazin-1-ylethyl)phenyl]boronic acid;2,2,2-trifluoroacetic acid](/img/structure/B1408902.png)
